molecular formula C11H11N3O2 B3065808 4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid CAS No. 61559-91-9

4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Cat. No. B3065808
CAS RN: 61559-91-9
M. Wt: 217.22 g/mol
InChI Key: NNUZWEBDQWFMNK-UHFFFAOYSA-N
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Description

4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (4-IMDPCA) is a pyrido[1,2-a]pyrimidine-3-carboxylic acid derivative that is used in a variety of scientific research applications. It is a versatile compound, and its unique properties have enabled its use in a wide range of applications. 4-IMDPCA is particularly important in the fields of organic chemistry, biochemistry, pharmacology, and medicinal chemistry. Its unique properties allow it to be used in a variety of research applications, such as the synthesis of other compounds, the study of biochemical and physiological effects, and the study of mechanisms of action.

Scientific Research Applications

4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is used in a variety of scientific research applications. It is used in the synthesis of other compounds, such as 5-amino-4-imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (5-AIMDPCA). It is also used in the study of biochemical and physiological effects, and in the study of mechanisms of action. In addition, 4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is used in the study of drug metabolism, drug toxicity, and drug-drug interactions.

Mechanism of Action

The mechanism of action of 4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is not fully understood. However, it is believed that it acts as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 (CYP) enzymes. By inhibiting the activity of these enzymes, 4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid can reduce the metabolism of drugs, thus increasing their bioavailability and efficacy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid are not fully understood. However, it is believed that it can act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 (CYP) enzymes. By inhibiting the activity of these enzymes, 4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid can reduce the metabolism of drugs, thus increasing their bioavailability and efficacy. In addition, 4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid may also affect the activity of other enzymes, such as those involved in the synthesis of neurotransmitters and hormones.

Advantages and Limitations for Lab Experiments

The use of 4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid in lab experiments has several advantages and limitations. One advantage is that it is a relatively stable compound, and can be stored for long periods of time without significant degradation. In addition, it is relatively easy to synthesize, and is readily available from chemical suppliers. However, there are some limitations to its use in lab experiments. For example, 4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid has relatively low solubility in water, and therefore may not be suitable for use in certain types of experiments.

Future Directions

There are several potential future directions for the use of 4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid in scientific research. One potential direction is the development of new methods for the synthesis of 4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, which could provide more efficient and cost-effective production of the compound. Another potential direction is the use of 4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid in the study of drug metabolism, drug toxicity, and drug-drug interactions. Finally, further research could be conducted into the biochemical and physiological effects of 4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, which could lead to a better understanding of the compound and its potential applications.

properties

IUPAC Name

4-imino-6,8-dimethylpyrido[1,2-a]pyrimidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-6-3-7(2)14-9(4-6)13-5-8(10(14)12)11(15)16/h3-5,12H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUZWEBDQWFMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(C(=N)N2C(=C1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50494551
Record name 4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

CAS RN

61559-91-9
Record name 4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
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4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
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4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
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4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Reactant of Route 6
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4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

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